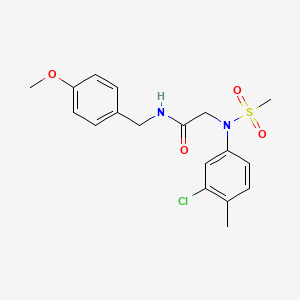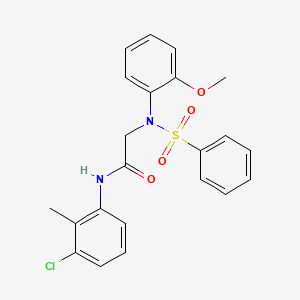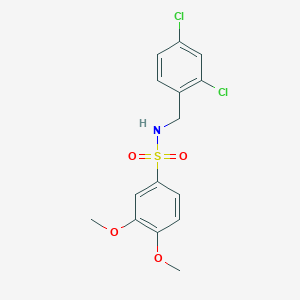![molecular formula C15H12ClN3O4S B3676196 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3676196.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide
Descripción general
Descripción
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide, also known as CMNB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CMNB is a member of the N-arylthiourea family, which has been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting specific enzymes and proteins. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting these enzymes, this compound can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of matrix metalloproteinases. In vivo studies have reported that this compound can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide in lab experiments is its high purity and stability. The synthesis method has been optimized for high yield and purity, ensuring that the compound is of high quality. Additionally, this compound has been extensively studied, and its biological activities are well-documented. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, and caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for the study of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthesis methods for this compound could lead to the production of analogs with improved biological activities.
Aplicaciones Científicas De Investigación
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Several studies have reported the potential of this compound as a therapeutic agent for the treatment of various diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to exhibit antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c1-23-13-7-6-9(8-11(13)16)17-15(24)18-14(20)10-4-2-3-5-12(10)19(21)22/h2-8H,1H3,(H2,17,18,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODQGMHJIIOAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676115.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3676123.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methoxybenzyl)glycinamide](/img/structure/B3676131.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676135.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676140.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3676168.png)

![3-isopropoxy-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3676183.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676207.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676225.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B3676229.png)
